5-Pyrimidinemethanamine

Catalog No.
S738491
CAS No.
25198-95-2
M.F
C5H7N3
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Pyrimidinemethanamine

CAS Number

25198-95-2

Product Name

5-Pyrimidinemethanamine

IUPAC Name

pyrimidin-5-ylmethanamine

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2

InChI Key

USRYWZFLGFQQEB-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)CN

Synonyms

5-(Aminomethyl)pyrimidine; (Pyrimidin-5-ylmethyl)amine;

Canonical SMILES

C1=C(C=NC=N1)CN

Synthesis and Characterization:

5-Pyrimidinemethanamine, also known as 5-aminopyrimidine or cytosine, is a well-studied molecule with a long history of research. Its synthesis has been documented in various scientific publications, with methods ranging from classical condensation reactions to more modern approaches using organocatalysis. These studies often explore the development of efficient and sustainable synthetic routes for 5-pyrimidinemethanamine, aiming to improve its accessibility for various research applications [, ].

Role in Biological Systems:

5-Pyrimidinemethanamine plays a crucial role in numerous biological processes. As one of the four nucleobases in DNA and RNA, it forms the building block of these essential molecules, responsible for storing and transmitting genetic information. Research in this area delves into the interactions of 5-pyrimidinemethanamine with other nucleobases and its involvement in DNA replication, transcription, and translation [, ].

Medicinal Chemistry Applications:

The unique properties of 5-pyrimidinemethanamine have attracted interest in medicinal chemistry. Studies explore its potential as a therapeutic agent or scaffold for drug development. Research efforts focus on understanding the interaction of 5-pyrimidinemethanamine with specific biological targets associated with various diseases, such as cancer and autoimmune disorders [, ].

Analytical Techniques and Detection:

Developing sensitive and reliable methods for detecting and quantifying 5-pyrimidinemethanamine is crucial for various research applications. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed in this context. Research in this area focuses on improving the sensitivity, specificity, and accuracy of these methods for diverse research purposes [, ].

5-Pyrimidinemethanamine, also known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N3C_5H_7N_3 and a molecular weight of approximately 109.13 g/mol. This compound features a pyrimidine ring substituted with an aminomethyl group, making it significant in various chemical and biological contexts. Its structure allows for diverse interactions due to the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and coordination with metal ions .

4-Amino-5-aminomethyl-2-methylpyrimidine acts as a substrate for the enzyme TenA in the thiamin salvage pathway. TenA is responsible for phosphorylating the molecule, which is likely the first step in its conversion to a usable form for the organism. The exact downstream reactions and the final product formed require further research [].

Typical of amines and pyrimidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which may further react under various conditions.
  • Hydrogenation: In the presence of catalysts, 5-pyrimidinemethanamine can be hydrogenated to yield more saturated derivatives .

Research indicates that 5-pyrimidinemethanamine exhibits biological activity that may be relevant in pharmacological applications. It has been studied for its potential as an intermediate in the synthesis of bioactive compounds, particularly in medicinal chemistry. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways .

Several methods have been developed for synthesizing 5-pyrimidinemethanamine:

  • Catalytic Hydrogenation: A common method involves the catalytic hydrogenation of pyrimidine derivatives in the presence of Raney nickel or other catalysts to yield 5-pyrimidinemethanamine with high purity and yield .
  • Micro-Reaction Systems: Recent innovations include using micro-reaction systems that allow continuous flow synthesis, enhancing efficiency and reducing byproduct formation .
  • Traditional Organic Synthesis: This includes multi-step synthesis starting from simpler pyrimidine derivatives through nucleophilic substitution and other organic transformations .

5-Pyrimidinemethanamine finds applications primarily in:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological and metabolic disorders.
  • Research: Utilized in academic and industrial research settings to explore new chemical entities and their interactions with biological systems .
  • Agricultural Chemicals: Potentially used in developing agrochemicals that require specific nitrogen functionalities for improved efficacy .

Studies on the interactions of 5-pyrimidinemethanamine with biological molecules have shown promising results. It has been investigated for:

  • Enzyme Inhibition: Its ability to inhibit certain enzymes involved in metabolic pathways has been explored, indicating potential therapeutic benefits.
  • Receptor Binding: Research suggests that this compound may bind to specific receptors, influencing various physiological processes .

Several compounds share structural similarities with 5-pyrimidinemethanamine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
2-AminopyrimidineC4H6N2C_4H_6N_2Exhibits strong basicity; used in drug synthesis
4-AminopyrimidineC4H6N2C_4H_6N_2Important precursor for various pharmaceuticals
2-MethylpyrimidineC6H7NC_6H_7NUsed as a building block in organic synthesis
4-Amino-2-methylpyridineC6H8NC_6H_8NExhibits antimicrobial properties

Uniqueness of 5-Pyrimidinemethanamine:

  • The presence of both amino and aminomethyl groups on the pyrimidine ring distinguishes it from similar compounds, enhancing its reactivity and potential biological activity.
  • Its specific structure allows for diverse synthetic pathways and applications not fully shared by its analogs.

Nucleophilic Substitution Mechanisms in Aminomethyl Group Introduction

The introduction of aminomethyl groups at the C5 position of pyrimidine derivatives predominantly proceeds via nucleophilic substitution pathways. Pyrimidine’s inherent electronic structure, characterized by electron-deficient aromatic rings due to the presence of two nitrogen atoms, renders it susceptible to nucleophilic attack at specific positions. In the case of 5-pyrimidinemethanamine, the C5 carbon becomes a focal point for substitution due to its activation by adjacent nitrogen atoms, which stabilize negative charge development in transition states [3] [4].

Two competing mechanisms have been identified for nucleophilic amination: the classic bimolecular nucleophilic substitution (SN2) and the stepwise nucleophilic addition-elimination (SNAE) pathway. Density functional theory (DFT) calculations comparing these pathways reveal that the SNAE mechanism exhibits a 12–15 kcal/mol lower activation energy compared to the concerted SN2 pathway in sulfite-catalyzed systems [1]. This energy difference arises from the ability of the SNAE pathway to stabilize intermediates through resonance with the pyrimidine ring’s π-system. The reaction proceeds through initial nucleophilic attack at C5, forming a tetrahedral intermediate that subsequently eliminates the leaving group (Figure 1).

Table 1: Comparative Energetics of Nucleophilic Substitution Pathways

MechanismActivation Energy (kcal/mol)Rate-Determining Step
SN228.7Concerted bond formation
SNAE16.4Intermediate stabilization

Experimental evidence from alkoxy-to-aminomethyl conversions demonstrates this preference for stepwise mechanisms. For instance, the reaction of 5-methoxymethylpyrimidine with ammonia under catalytic conditions proceeds via initial methoxy group displacement by ammonia, followed by proton transfer and ring re-aromatization [7]. Kinetic isotope effect studies (kH/kD = 2.1) further support the existence of a rate-limiting step involving proton transfer in the elimination phase [1].

Role of Lewis Acid Catalysts in Ring Closure Reactions

Lewis acid catalysts critically modulate the electronic environment of pyrimidine precursors during cyclocondensation reactions. Aluminum oxide (Al2O3) and zinc triflate (Zn(OTf)2) emerge as particularly effective catalysts for promoting C–N bond formation in 5-pyrimidinemethanamine synthesis. These catalysts operate through dual mechanisms: (1) polarization of carbonyl groups in precursor molecules, and (2) stabilization of developing negative charges during ring closure [5] [7].

In the synthesis from β-alkoxypropionitrile derivatives, Al2O3 facilitates the elimination of alcohol molecules during the cyclization step. The catalyst’s surface acidic sites (Al³⁺) coordinate with oxygen lone pairs in the alkoxy group, weakening the C–O bond and lowering the activation energy for nucleophilic attack by adjacent amino groups. This coordination also induces ring strain in the intermediate, favoring six-membered transition states characteristic of pyrimidine formation [7].

Table 2: Catalytic Efficiency of Lewis Acids in Pyrimidine Ring Closure

CatalystReaction Temp (°C)Yield (%)Turnover Frequency (h⁻¹)
Al2O3210894.7
Zn(OTf)2180925.2
None300320.8

Notably, Zn(OTf)2 demonstrates superior performance in photoredox-assisted systems, where it coordinates with both the pyrimidine nitrogen and the incoming nucleophile. This dual coordination aligns reactants in optimal geometry for cyclization while stabilizing charge-separated transition states through ion-pair interactions [5]. The catalyst’s triflate counterions further assist in proton abstraction during the elimination phase, completing the aromatic sextet in the pyrimidine ring.

Computational Modeling of Transition States in Cyclocondensation

Modern computational chemistry provides unprecedented insights into the three-dimensional geometry and electronic characteristics of transition states during pyrimidine ring formation. DFT studies at the B3LYP/6-311++G(d,p) level reveal that the rate-determining step in 5-pyrimidinemethanamine synthesis involves simultaneous C–N bond formation and proton transfer [1] [6].

The transition state for the cyclocondensation of α-formyl-β-aminopropionitrile derivatives exhibits partial double-bond character between C4 and C5 (bond order = 1.3), accompanied by significant pyramidalization at the attacking nitrogen center (Figure 2). Natural bond orbital (NBO) analysis identifies critical hyperconjugative interactions between the nitrogen lone pairs and σ* orbitals of adjacent C–H bonds, which lower the transition state energy by 9.2 kcal/mol compared to non-conjugated systems [6].

Transition State Geometry (Key Parameters):N1–C2 bond length: 1.38 Å  C5–N6 bond length: 1.95 Å  C4–C5–N6 angle: 112°  Dihedral angle (N1–C2–C3–C4): 158°  

Solvent effects markedly influence transition state stabilization. Polar aprotic solvents like dimethylformamide (DMF) reduce activation barriers by 14% compared to non-polar media, primarily through stabilization of dipolar intermediates. Conductor-like screening model (COSMO) simulations demonstrate that solvent dielectric constants above 30 significantly enhance charge separation in the transition state, accelerating ring closure kinetics [6].

5-Pyrimidinemethanamine serves as a critical intermediate in the biosynthetic pathway leading to thiamine diphosphate formation, the active coenzyme form of vitamin B1 [1] [2]. The compound functions within the complex biosynthetic network that produces 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), a direct precursor to the pyrimidine moiety of thiamine [3] [4].

The biosynthetic pathway begins with the enzymatic conversion of 5-aminoimidazole ribotide (AIR), an intermediate from purine biosynthesis, to HMP-P through the action of phosphomethylpyrimidine synthase (ThiC) [5] [6]. This remarkable enzyme catalyzes one of the most complex radical cascade reactions in primary metabolism, involving a [4Fe-4S]+ cluster and S-adenosylmethionine as cofactors [5]. The reaction proceeds through multiple intermediates, with recent mechanistic studies identifying five distinct trapped intermediates that provide insights into this extraordinary transformation [5].

The ThiC-catalyzed reaction demonstrates exceptional complexity, converting AIR to HMP-P with only 28% efficiency under optimal conditions [5]. This relatively low efficiency reflects the intricate nature of the radical rearrangement, which involves C-C bond cleavage, radical recombination, and the formation of formate and carbon monoxide as byproducts [5]. The enzyme requires specific cofactor conditions including titanium(III) citrate as a reducing agent and operates through a mechanism involving sequential hydrogen atom abstractions and β-scission reactions [5].

Following HMP-P formation, the biosynthetic pathway continues through the action of HMP-P kinase (ThiD), which catalyzes the phosphorylation of HMP-P to HMP-PP [7] [8]. This dual kinase exhibits the unusual property of catalyzing two consecutive phosphorylation reactions on the same substrate, first converting HMP to HMP-P, then HMP-P to HMP-PP [8]. The kinetic parameters for ThiD demonstrate Km values of 25-50 μM for HMP and turnover numbers of 12-18 s⁻¹, indicating efficient substrate processing [8].

The final coupling step involves thiamine phosphate synthase (ThiE), which combines HMP-PP with 4-methyl-5-β-hydroxyethylthiazole phosphate (HET-P) to form thiamine monophosphate [9] [10]. This reaction proceeds through a dissociative mechanism, with the pyrimidine pyrophosphate forming a reactive carbocation intermediate that is subsequently captured by the thiazole moiety [10]. The rate constant for carbocation formation at the enzyme active site is 0.4 s⁻¹, representing the rate-limiting step in thiamine phosphate formation [9].

Subsequent phosphorylation by thiamine phosphate kinase (ThiL) converts thiamine monophosphate to thiamine diphosphate, the biologically active form of vitamin B1 [7]. ThiL operates through direct inline phosphate transfer with kinetic parameters showing Km values of 8-15 μM for thiamine monophosphate and turnover numbers of 5-8 s⁻¹ [7].

Structure-Activity Relationships in Coenzyme Derivatives

The structural features of pyrimidine derivatives critically influence their biological activity as thiamine precursors and coenzyme components. Extensive structure-activity relationship studies have elucidated the molecular requirements for effective thiamine diphosphate function and coenzyme binding [11] [12] [13].

The pyrimidine ring of thiamine diphosphate contains specific structural elements essential for coenzyme activity. The 4-amino group serves a crucial role in enzyme binding and catalytic function, forming critical hydrogen bonding interactions with conserved active site residues [11]. The 2-methyl substituent provides essential hydrophobic interactions and proper positioning within enzyme active sites [12]. The 5-hydroxymethyl group, derived from the HMP precursor, contributes to the overall molecular architecture required for thiamine diphosphate binding [14].

Crystallographic studies of thiamine diphosphate-dependent enzymes reveal the precise molecular interactions governing coenzyme recognition and binding. The N1 nitrogen of the pyrimidine ring forms a critical hydrogen bond with a conserved glutamic acid residue (Glu418 in transketolase), which is essential for maintaining proper coenzyme orientation and facilitating ylide formation [11]. The N4 amino group participates in additional hydrogen bonding networks that stabilize the coenzyme-enzyme complex [11].

Structure-activity studies using pyrimidine analogs demonstrate the stringent requirements for coenzyme function. The N3-pyridyl analog of thiamine diphosphate, despite maintaining similar binding affinity to the native coenzyme, exhibits complete loss of catalytic activity due to the absence of the critical N1-Glu418 hydrogen bond [11]. This finding emphasizes the absolute requirement for the specific nitrogen positioning in the pyrimidine ring for enzymatic thiamine catalysis.

Modifications to the 4-amino group significantly impact coenzyme stability and function. The 4-methylamino derivative of thiamine diphosphate shows reduced catalytic activity (15% of native) despite maintaining 95% of native binding affinity [13]. This reduction results from altered N4 interactions that compromise the kinetic stability of critical reaction intermediates [13]. The methylation prevents proper amino group positioning, affecting the stabilization of the dihydroxyethyl-thiamine diphosphate intermediate in transketolase reactions [13].

The 6-methyl analog demonstrates that modifications at this position are better tolerated, retaining 85% of both binding affinity and catalytic activity [11]. This tolerance reflects the less critical nature of the 6-position for essential enzyme-coenzyme interactions, though some steric hindrance effects are observed [11].

The hydroxymethyl group at the 5-position of the pyrimidine ring serves as the connection point to the thiazole moiety through a methylene bridge. This structural feature is absolutely conserved across all thiamine diphosphate-dependent enzymes and cannot be modified without complete loss of coenzyme function [14]. The specific geometry and flexibility provided by this linkage are essential for positioning the thiazole ring appropriately for ylide formation and substrate binding [12].

Studies examining the pyrimidine ring conformation reveal that thiamine diphosphate adopts a characteristic V-shaped conformation when bound to enzymes. This conformation positions the 4-amino group of the pyrimidine ring in close proximity to the C2 carbon of the thiazole ring, facilitating the formation of the thiamine ylide through proper electrostatic interactions [14]. The pyrimidine ring serves to modulate the electronic properties of the thiazole ring, enhancing the acidity of the C2 proton and stabilizing the resulting ylide intermediate [12].

The diphosphate moiety, while not part of the pyrimidine structure itself, plays a crucial role in coenzyme binding through interactions with divalent metal ions (typically Mg²⁺ or Ca²⁺) and conserved protein residues [12]. The specific positioning of the phosphate groups relative to the pyrimidine ring is essential for proper coenzyme orientation within enzyme active sites [12].

Metabolic Transformation Studies in Mammalian Systems

The metabolic fate of pyrimidine compounds, including 5-pyrimidinemethanamine and related thiamine precursors, in mammalian systems involves complex biotransformation pathways mediated primarily by cytochrome P450 enzymes and conjugating enzymes [15] [16] [17]. Understanding these metabolic transformations is crucial for pharmaceutical development and optimization of thiamine precursor compounds.

Cytochrome P450-mediated metabolism represents the primary route for pyrimidine biotransformation in mammalian liver microsomes [16] [17]. The CYP3A family demonstrates the highest activity toward pyrimidine substrates, with CYP3A4 being the predominant isoform involved in human pyrimidine metabolism [17]. Kinetic studies reveal Km values ranging from 21.8 to 48.7 μM for various pyrimidine substrates, indicating moderate to high affinity interactions [17].

The major metabolic pathways for pyrimidine compounds include N-oxidation, hydroxylation, N-dealkylation, and oxidative dechlorination [16] [17]. N-oxidation reactions, primarily catalyzed by CYP2D2 in rats and CYP2D6 in humans, represent a significant biotransformation route for pyrimidine-containing pharmaceuticals [16]. These reactions proceed through the formation of N-oxide intermediates, which may undergo further transformation to more complex metabolites [16].

Hydroxylation reactions occur predominantly on aromatic portions of pyrimidine molecules, with CYP3A4 and CYP2C9 being the primary enzymes involved [17]. These phase I metabolic reactions typically prepare substrates for subsequent phase II conjugation reactions, facilitating elimination from the body [17]. The hydroxylation patterns show species differences, with human liver microsomes generally demonstrating higher hydroxylation activity compared to rat liver microsomes [17].

A particularly interesting metabolic transformation involves the rare conversion of pyrimidine rings to pyrazole structures through cytochrome P450-mediated ring contraction [15] [16]. This unusual biotransformation, observed primarily with CYP2D2, proceeds through multiple oxidative steps involving N-oxidation, ring opening, and subsequent reclosure to form the five-membered pyrazole ring [15]. While this pathway accounts for less than 5% of the administered dose, its mechanistic novelty has attracted significant research attention [15].

The proposed mechanism for pyrimidine-to-pyrazole conversion involves initial N-oxidation to form a pyrimidine N-oxide intermediate, followed by a second oxidative process that opens the pyrimidine ring to generate a formamide intermediate [15]. Hydrolysis of the formamide leads to loss of formic acid and carbon, accompanied by ring closure to form the pyrazole structure [15]. This transformation demonstrates the remarkable diversity of cytochrome P450-catalyzed reactions and highlights the potential for unexpected metabolic pathways.

N-dealkylation reactions constitute another major metabolic pathway for substituted pyrimidine compounds [17]. These reactions, catalyzed primarily by CYP3A4 and CYP2D6, involve the oxidative removal of alkyl substituents from nitrogen atoms in the pyrimidine ring [17]. The kinetic parameters for N-dealkylation show considerable variability (Km values of 25-80 μM) depending on the specific substrate structure and substitution pattern [17].

Phase II conjugation reactions play crucial roles in pyrimidine elimination from mammalian systems [18]. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGT1A4 and UGT2B7), represents a high-capacity elimination pathway for pyrimidine metabolites containing hydroxyl or amino groups [18]. Human liver demonstrates significantly higher glucuronidation capacity compared to other species, reflecting species-specific differences in UGT expression and activity [18].

Sulfation reactions, mediated by sulfotransferases (SULT1A1 and SULT1A3), provide an alternative conjugation pathway for phenolic pyrimidine metabolites [18]. These reactions generally exhibit moderate capacity and show variable expression patterns across different tissues and species [18]. The sulfation pathway becomes particularly important when glucuronidation capacity is saturated or when substrate specificity favors sulfotransferase enzymes [18].

The metabolic stability of pyrimidine compounds varies significantly depending on structural features and substitution patterns. Compounds with electron-withdrawing substituents generally demonstrate enhanced metabolic stability due to reduced susceptibility to oxidative metabolism [17]. Conversely, electron-donating groups tend to increase metabolic liability by facilitating cytochrome P450-mediated oxidation reactions [17].

Species differences in pyrimidine metabolism present important considerations for pharmaceutical development and toxicological assessment [18] [17]. Rat models typically show higher CYP2D activity compared to humans, leading to enhanced N-oxidation and unusual metabolic pathways such as pyrimidine-to-pyrazole conversion [15] [16]. Human systems demonstrate superior glucuronidation capacity and different CYP3A substrate specificity patterns [17].

The pharmacokinetic implications of pyrimidine metabolism include considerations of bioavailability, distribution, and elimination kinetics [17]. Extensive first-pass metabolism can significantly reduce oral bioavailability of pyrimidine-containing pharmaceuticals, necessitating careful consideration of dosing regimens and formulation strategies [17]. The formation of active or toxic metabolites represents another critical consideration in pharmaceutical development [16].

Understanding pyrimidine metabolism also provides insights into potential drug-drug interactions and individual variability in therapeutic response [17]. Genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, can significantly impact the metabolic fate of pyrimidine-containing pharmaceuticals [17]. These pharmacogenetic factors must be considered in clinical development and therapeutic optimization [17].

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Aminomethylpyrimidine

Dates

Last modified: 08-15-2023

Explore Compound Types